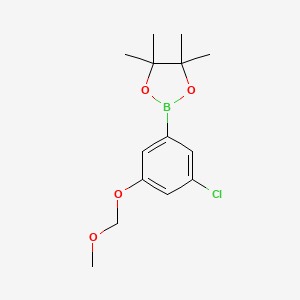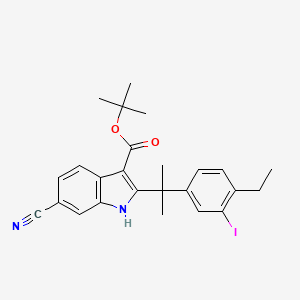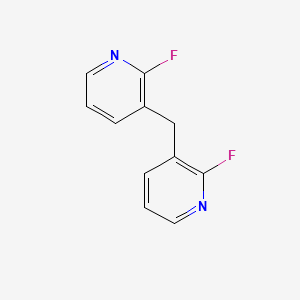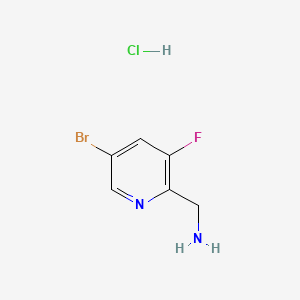
2-(3-Chloro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Chloro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester, which are often used as important reagents in organic synthesis . The presence of a phenyl ring and a boronic ester group suggests that it could be used in Suzuki-Miyaura coupling reactions .
Chemical Reactions Analysis
Boronic esters are known to undergo a variety of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .科学的研究の応用
The compound has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for organic reactions, and as a building block for drug discovery. It has been used in the synthesis of a variety of compounds, including pyrrolidines, piperidines, and indoles. It has also been used as a catalyst for organic reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. Furthermore, it has been used as a building block for drug discovery, as it has been used to synthesize a variety of compounds that have potential medicinal applications.
作用機序
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
Its stability and readiness for preparation make it a generally environmentally benign organoboron reagent , which suggests it may have favorable bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This is a significant molecular effect, as it enables the creation of complex organic compounds from simpler ones .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on these conditions.
実験室実験の利点と制限
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable in a variety of solvents. In addition, it is able to catalyze a variety of organic reactions, and it is able to form hydrogen bonds with other molecules. However, the compound also has several limitations. It is not very soluble in water, and its reactivity can be affected by the presence of other molecules.
将来の方向性
The potential future directions for the compound include further research into its biochemical and physiological effects, its use as a reagent for organic synthesis, its use as a catalyst for organic reactions, and its use as a building block for drug discovery. In addition, further research into its mechanism of action and its reactivity in the presence of other molecules could lead to more efficient and effective use of the compound in lab experiments. Finally, further research into its potential applications in the medical field could lead to the development of novel therapies and treatments.
合成法
The compound can be synthesized through a three-step process. The first step involves the reaction of 3-chloro-5-(methoxymethoxy)phenylboronic acid with a base such as potassium carbonate or sodium hydroxide to form the corresponding boronate ester. The second step involves the reaction of the boronate ester with a dioxaborolane, such as 1,3,2-dioxaborolane, to form the compound. The third step involves the purification of the compound by recrystallization.
特性
IUPAC Name |
2-[3-chloro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)10-6-11(16)8-12(7-10)18-9-17-5/h6-8H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXBMVFRAMKBPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682365 |
Source


|
| Record name | 2-[3-Chloro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-44-7 |
Source


|
| Record name | 2-[3-Chloro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Chloro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B571873.png)
![5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B571874.png)

![Boronic acid, B-[4-(1-naphthalenyl-2-naphthalenylamino)phenyl]-](/img/structure/B571876.png)

![2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571878.png)



![benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/no-structure.png)
![6-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B571893.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)

